4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine
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Overview
Description
4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused ring system combining imidazole and triazine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine typically involves the cyclization of 1,2,4-triazine derivatives with appropriate aldehydes or acetal compounds. One common method includes the condensation of monocyclic 1,2,4-triazine with bromo aldehyde, followed by cyclization to form the protected C-nucleoside. The methylsulfanyl group is introduced through substitution reactions involving methylthiolating agents .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-throughput reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the fused ring system and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring, leading to partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted imidazo[2,1-f][1,2,4]triazine derivatives.
Scientific Research Applications
4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antiviral, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of adenosine deaminase, preventing the enzyme from catalyzing its substrate. This inhibition can lead to increased levels of adenosine, which has various physiological effects . The compound’s ability to interfere with nucleic acid synthesis and repair mechanisms also contributes to its anticancer and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocycle with similar biological activities.
Triazolo[1,5-a]pyrimidine: Known for its antiviral and anticancer properties.
Pyrrolo[2,1-f][1,2,4]triazine: The parent moiety of antiviral drug remdesivir.
Uniqueness
4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and its potential as a versatile building block for drug development make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H6N4S |
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Molecular Weight |
166.21 g/mol |
IUPAC Name |
4-methylsulfanylimidazo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H6N4S/c1-11-6-5-7-2-3-10(5)9-4-8-6/h2-4H,1H3 |
InChI Key |
AZDRRFIXRWJRHN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NN2C1=NC=C2 |
Origin of Product |
United States |
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